N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer treatment. This small molecule inhibitor targets specific cellular processes, making it a candidate for further research and development. The compound is categorized under sulfonamides, which are known for their diverse biological activities.
This compound is classified as a sulfonamide, which contains a sulfonyl group attached to an amine. Its IUPAC name reflects its structure, indicating the presence of a thiophene ring and a fluorophenyl moiety. The compound's molecular formula is with a molecular weight of approximately 329.4 g/mol. It is primarily utilized in scientific research and is not intended for therapeutic use in humans or animals .
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide typically involves several key steps:
The purification of the final product can be achieved through techniques such as column chromatography, which separates the desired compound from unreacted materials and by-products.
The molecular structure of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide features:
The compound's canonical SMILES representation is CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC=CC=C2F)OC
, and its InChI key is CMOQMCRSIWFWIA-UHFFFAOYSA-N
.
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
The mechanism of action for N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide involves:
N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide exhibits several notable physical properties:
Chemical properties include stability under normal laboratory conditions, although specific reactivity profiles need further investigation.
The primary applications of N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide are in scientific research:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5